2-(2-Carboxyethylsulfanyl)benzoic acid

Lipophilicity Ligand Design Structure-Activity Relationship

2-(2-Carboxyethylsulfanyl)benzoic acid (CAS 41907-42-0; molecular formula C₁₀H₁₀O₄S; MW 226.25 g/mol) is a thioether-containing benzoic acid derivative bearing a 2-carboxyethylsulfanyl substituent ortho to the benzoic acid carboxyl group. The compound is classified as a thioalkylbenzoic acid and is structurally characterized by two carboxylic acid functions and a thioether sulfur atom, features that confer the potential to act as a tridentate ligand for metal ions.

Molecular Formula C10H10O4S
Molecular Weight 226.25 g/mol
CAS No. 41907-42-0
Cat. No. B1331283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Carboxyethylsulfanyl)benzoic acid
CAS41907-42-0
Molecular FormulaC10H10O4S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)SCCC(=O)O
InChIInChI=1S/C10H10O4S/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
InChIKeyNDKGQQDWNLMZND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Carboxyethylsulfanyl)benzoic Acid (CAS 41907-42-0) – Structural Identity and Core Properties for Research Procurement


2-(2-Carboxyethylsulfanyl)benzoic acid (CAS 41907-42-0; molecular formula C₁₀H₁₀O₄S; MW 226.25 g/mol) is a thioether-containing benzoic acid derivative bearing a 2-carboxyethylsulfanyl substituent ortho to the benzoic acid carboxyl group [1]. The compound is classified as a thioalkylbenzoic acid and is structurally characterized by two carboxylic acid functions and a thioether sulfur atom, features that confer the potential to act as a tridentate ligand for metal ions . It is commercially available for research use, typically at purities of 95% or 98%, and is stored long-term in a cool, dry place .

Why In-Class Thioalkylbenzoic Acids Cannot Simply Substitute 2-(2-Carboxyethylsulfanyl)benzoic Acid (41907-42-0)


Within the thioalkylbenzoic acid class, structural variations in the length of the carboxyalkyl chain (e.g., carboxymethyl vs. carboxyethyl), substitution position on the propionic acid arm (2-carboxyethyl vs. 1-carboxyethyl), and oxidation state of the sulfur atom (thioether vs. sulfinyl vs. sulfonyl) each produce distinct physicochemical and coordination properties [1]. Generic substitution without accounting for these differences risks altered lipophilicity (XLogP3 of 2-(2-carboxyethylsulfanyl)benzoic acid is 1.5), hydrogen bonding capacity (2 HBD, 5 HBA), and metal-binding geometry — parameters critical in ligand design, coordination polymer synthesis, and enzyme inhibition studies . The quantitative evidence below establishes where measurable differentiation exists relative to the nearest commercially available analogs.

Quantitative Differentiation Evidence for 2-(2-Carboxyethylsulfanyl)benzoic Acid (41907-42-0) vs. Closest Analogs


Chain Length Differentiation: Carboxyethyl vs. Carboxymethyl Thioether Homolog – Lipophilicity (XLogP3) and Molecular Weight Comparison

2-(2-Carboxyethylsulfanyl)benzoic acid (C10) possesses one additional methylene unit in its thioalkyl side chain compared to its closest lower homolog, 2-(carboxymethylthio)benzoic acid (C9; CAS 135-13-7). This structural difference results in measurable changes in computed lipophilicity (XLogP3: 1.5 for C10 vs. lower predicted value for C9) and molecular weight (226.25 vs. 212.22 g/mol), which can influence membrane permeability and solubility in biological assay contexts [1]. The extra methylene also extends the reach of the terminal carboxylate, potentially altering chelate ring size in metal coordination from a 6-membered to a 7-membered chelate upon tridentate binding .

Lipophilicity Ligand Design Structure-Activity Relationship

Sulfur Oxidation State Differentiation: Thioether vs. Sulfinyl vs. Sulfonyl Analogs – Topological Polar Surface Area (TPSA) Comparison

The thioether sulfur in 2-(2-carboxyethylsulfanyl)benzoic acid (oxidation state -2) yields a TPSA of 99.9 Ų and an exact mass of 226.03 Da [1]. In comparison, the sulfinyl analog (2-(2-carboxyethylsulfinyl)benzoic acid, C₁₀H₁₀O₅S) bears a sulfur in the +0 oxidation state, resulting in a higher monoisotopic mass of 242.02 Da and an increased oxygen count that would elevate TPSA above 99.9 Ų . The sulfonyl analog (C₁₀H₁₀O₆S) with sulfur at +2 oxidation state is even more oxidized, monoisotopic mass 258.02 Da. These oxidation states produce progressively more electron-withdrawing sulfur centers, systematically altering the electron density on the adjacent benzoic acid and the Brønsted acidity of the carboxylic acid protons .

Redox Chemistry Metal Coordination Ligand Electronics

Regioisomeric Differentiation: 2-(2-Carboxyethyl) vs. 2-(1-Carboxyethyl) Substitution – Branching and Steric Effects on Ligand Geometry

2-(2-Carboxyethylsulfanyl)benzoic acid features a linear propionic acid chain attached to the sulfur, whereas its regioisomer 2-[(1-carboxyethyl)sulfanyl]benzoic acid incorporates a branched α-methyl-substituted acetic acid moiety at the sulfur. This branching introduces steric congestion near the sulfur atom and alters the geometry accessible for metal chelation. In the linear 2-carboxyethyl isomer, the terminal carboxylate can reach farther and form a less-strained chelate ring upon tridentate (O,S,O) coordination; in the 1-carboxyethyl isomer, the additional methyl group imposes torsional restrictions that can disfavor certain coordination geometries [1]. No direct comparative crystallographic data for these two isomers were identified in the searchable literature; differentiation is therefore class-level, based on principles of ligand design in thioalkylbenzoic acid scaffolds described in patent literature [2].

Regioisomerism Steric Effects Coordination Chemistry

Purity Specification Differentiation: Vendor-Assayed Purity Levels (95% vs. 98%) for 2-(2-Carboxyethylsulfanyl)benzoic Acid Procurement

Commercial suppliers of 2-(2-carboxyethylsulfanyl)benzoic acid report different minimum purity specifications. Combi-Blocks (catalog HA-8916) and AKSci (catalog 3739CD) each specify a minimum purity of 95% ; in contrast, Leyan (catalog 1403025) offers the compound at 98% purity . This 3-percentage-point difference in purity can be critical for applications such as coordination polymer crystallization, where impurities at the few-percent level may act as competing ligands or nucleation inhibitors, and for biological assays where off-target effects from trace contaminants can confound IC₅₀ determinations.

Chemical Purity Procurement Specification Reproducibility

Application Scenarios Where 2-(2-Carboxyethylsulfanyl)benzoic Acid (41907-42-0) Offers Verifiable Advantage over Its Closest Analogs


Design of Tridentate (O,S,O) Chelating Ligands for Metal-Organic Frameworks (MOFs) Requiring a Linear, Medium-Length Spacer Arm

When constructing MOFs or coordination polymers where a tridentate O,S,O donor set is desired, the linear 2-carboxyethyl chain of 2-(2-carboxyethylsulfanyl)benzoic acid provides an unhindered, flexible spacer between the thioether sulfur and the terminal carboxylate, favoring 7-membered chelate ring formation. This distinguishes it from the carboxymethyl analog (6-membered chelate, potentially greater ring strain) and the branched 1-carboxyethyl isomer (steric hindrance disfavoring tridentate binding). The thioether oxidation state (-2) further differentiates it from sulfinyl and sulfonyl analogs, whose more electron-withdrawing sulfur centers would produce different metal-binding electronics [1].

Synthetic Intermediate for Thioalkylbenzoic Acid-Based Enzyme Inhibitor Libraries (e.g., GCPII/NAALADase)

Patent literature identifies thioalkylbenzoic acid derivatives as scaffolds for glutamate carboxypeptidase II (GCPII, also known as NAALADase) inhibitors, with SAR studies demonstrating that subtle alterations in chain length and sulfur oxidation state profoundly affect inhibitory potency [1]. 2-(2-Carboxyethylsulfanyl)benzoic acid serves as a specific entry point into this chemical space, offering the thioether oxidation state and the carboxyethyl chain length as a defined starting scaffold. For medicinal chemistry groups exploring this target class, procurement of the 98%-purity grade from Leyan is recommended to ensure reproducibility in initial screening campaigns .

Redox-Active Ligand Studies Where Sulfur Oxidation State Must Remain Thioether (-2) to Preserve Electron-Donating Character

The thioether sulfur in 2-(2-carboxyethylsulfanyl)benzoic acid is electron-donating and can participate in redox chemistry. In studies where the sulfur must remain in its reduced (-2) state — for example, as a sacrificial reductant or as a redox-switchable coordination site — this compound is the correct choice. The sulfinyl (+0) and sulfonyl (+2) analogs, while structurally similar, are electron-poor at sulfur and will not participate in the same redox pathways. Researchers must verify by TLC or HPLC that the purchased material has not undergone adventitious oxidation during storage [2].

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